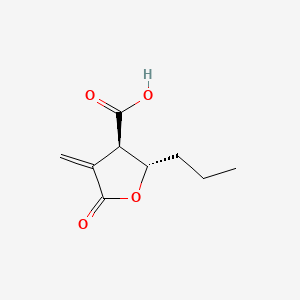

Butyrolactone 3

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-4-methylidene-5-oxo-2-propyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUTZJZABSZRQ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435253 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778649-18-6 | |

| Record name | Butyrolactone 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylene-4-hydroxycarbonyl-5-(1-propyl)-tetrahydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butyrolactone I: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I is a naturally occurring small molecule that has garnered significant interest in cell biology and oncology for its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a critical regulator of the cell cycle, the inhibition of CDKs by Butyrolactone I leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately inhibiting cell proliferation. This technical guide provides an in-depth exploration of the mechanism of action of Butyrolactone I, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are summarized, and detailed protocols for key experiments are provided to facilitate further research and development.

Core Mechanism of Action: Competitive Inhibition of Cyclin-Dependent Kinases

Butyrolactone I exerts its biological effects primarily through the competitive inhibition of the ATP-binding pocket of cyclin-dependent kinases.[1] This mode of action prevents the transfer of a phosphate group from ATP to the protein substrates of the CDKs, thereby halting the downstream signaling cascades that drive the cell cycle.

The primary targets of Butyrolactone I are key regulators of cell cycle progression, including:

-

CDK1 (Cdc2): In complex with Cyclin B, CDK1 is essential for the transition from the G2 phase to mitosis (M phase). Butyrolactone I inhibits CDK1, leading to arrest at the G2/M checkpoint.[2][3]

-

CDK2: In association with Cyclin E and Cyclin A, CDK2 governs the transition from the G1 phase to the DNA synthesis (S) phase. Inhibition of CDK2 by Butyrolactone I results in a G1/S phase arrest.[2]

-

CDK5: While primarily known for its role in neuronal development, CDK5 activity is also implicated in some cancers. Butyrolactone I is a potent inhibitor of CDK5.[4]

The selectivity of Butyrolactone I is a key feature, as it shows minimal inhibition against other protein kinases such as protein kinase A (PKA), protein kinase C (PKC), and MAP kinase at concentrations where it effectively blocks CDK activity.[1]

Signaling Pathway of Butyrolactone I Action

The inhibitory action of Butyrolactone I on CDKs disrupts the normal phosphorylation cascade that regulates the cell cycle. Two key phosphorylation events that are inhibited are:

-

Phosphorylation of the Retinoblastoma Protein (pRb): In the G1 phase, the CDK2/Cyclin E complex phosphorylates pRb. This phosphorylation event releases the transcription factor E2F, which then activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, Butyrolactone I prevents pRb phosphorylation, keeping E2F sequestered and thus blocking entry into the S phase.[2]

-

Phosphorylation of Histone H1: The CDK1/Cyclin B complex phosphorylates Histone H1, a crucial step for chromosome condensation and entry into mitosis. Butyrolactone I's inhibition of CDK1 prevents this phosphorylation, leading to a halt at the G2/M transition.[2]

References

- 1. (Open Access) Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase. (1993) | Masatoshi Kitagawa | 241 Citations [scispace.com]

- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

Butyrolactone I: A Technical Guide to its Function as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a naturally occurring small molecule, originally isolated from Aspergillus terreus, that has garnered significant interest in the field of cell cycle regulation and oncology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As an ATP-competitive inhibitor, Butyrolactone I has been instrumental in elucidating the roles of specific CDKs in cell cycle progression and has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of Butyrolactone I's mechanism of action, its inhibitory profile, the cellular consequences of its activity, and detailed experimental protocols for its study.

Mechanism of Action

Butyrolactone I exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of CDKs.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to the CDK's substrate proteins, thereby halting the downstream signaling cascades that drive cell cycle progression. The primary targets of Butyrolactone I are CDK1 (also known as cdc2) and CDK2, key regulators of the G2/M and G1/S transitions, respectively.[2] It also demonstrates potent inhibition of CDK5.[3]

Quantitative Inhibitory Profile

The efficacy and selectivity of Butyrolactone I as a CDK inhibitor have been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of Butyrolactone I required to reduce the activity of a specific kinase by 50%.

| Kinase Target | IC50 (µM) | Reference |

| CDK1/cyclin B | 0.65 | [3] |

| CDK2/cyclin A | 1.38 | [3] |

| CDK2/cyclin E | 0.66 | [3] |

| CDK5/p25 | 0.17 | [3] |

| CDK5/p35 | 0.22 | [3] |

| CDK3 | Not Significantly Affected | [3] |

| CDK6 | Not Significantly Affected | [3] |

| CDK7 | Not Significantly Affected | [3] |

| CDK9 | Not Significantly Affected | [3] |

| Mitogen-activated protein kinase (MAPK) | Higher IC50 values | [4] |

| Protein kinase A (PKA) | Higher IC50 values | [4] |

| Protein kinase C (PKC) | Higher IC50 values | [4] |

| Epidermal growth factor receptor (EGFR) kinase | Higher IC50 values | [4] |

Effects on Cell Cycle and Signaling Pathways

By inhibiting key CDKs, Butyrolactone I induces cell cycle arrest at both the G1/S and G2/M transitions.[2] Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for the G1 to S phase transition.[2] This leads to the accumulation of cells in the G1 phase. Inhibition of CDK1/cyclin B, the maturation-promoting factor (MPF), results in a G2/M arrest.[5]

Beyond its direct effects on CDKs, Butyrolactone I has been shown to modulate other critical cellular pathways:

-

p21 Degradation: Butyrolactone I can induce the degradation of the CDK inhibitor p21 (WAF1/CIP1) through the proteasomal pathway in a p53-independent manner.[4][6] This represents a complex regulatory feedback loop where a CDK inhibitor paradoxically leads to the degradation of an endogenous CDK inhibitor.

-

NF-κB Pathway Inhibition: Butyrolactone I has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[7][8][9] It has been shown to suppress the phosphorylation of the p65 subunit of NF-κB and the inhibitor of NF-κB (IκB), preventing the nuclear translocation of p65.[7][8]

Mandatory Visualizations

Caption: Competitive inhibition of CDK by Butyrolactone I.

Caption: Overview of signaling pathways affected by Butyrolactone I.

Caption: Workflow for characterizing Butyrolactone I's CDK inhibition.

Experimental Protocols

In Vitro CDK Kinase Assay

This protocol outlines a general method for determining the IC50 value of Butyrolactone I against a specific CDK/cyclin complex.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Histone H1 (as a substrate)

-

Butyrolactone I stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid (85%)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of Butyrolactone I in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, the CDK/cyclin complex, and the substrate (Histone H1).

-

Add the diluted Butyrolactone I or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid.

-

Rinse the papers with acetone and let them air dry.

-

Place the dry papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Butyrolactone I concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Butyrolactone I concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of Butyrolactone I on the cell cycle distribution of a cell line.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7)

-

Butyrolactone I

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Butyrolactone I or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Gate the cell population to exclude debris and doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Butyrolactone I-treated cells to the control cells.

Conclusion

Butyrolactone I remains a valuable tool for researchers studying the intricacies of cell cycle control. Its well-characterized inhibitory profile against key CDKs, coupled with its effects on other important signaling pathways, makes it a powerful probe for dissecting cellular regulation. The experimental protocols provided in this guide offer a starting point for the investigation of Butyrolactone I and other potential CDK inhibitors, contributing to the ongoing efforts in cancer research and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Butyrolactone-I from Coral-Derived Fungus Aspergillus terreus Attenuates Neuro-Inflammatory Response via Suppression of NF-κB Pathway in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Butyrolactone I on p21 Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Butyrolactone I, a potent cyclin-dependent kinase (CDK) inhibitor, on the expression of the cell cycle regulator p21 (also known as WAF1/CIP1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Findings: Butyrolactone I Induces Proteasomal Degradation of p21

Butyrolactone I has been identified as a potent inhibitor of p21 protein expression.[1][2] This effect is not due to a reduction in gene transcription, as p21 mRNA levels remain unchanged upon treatment with Butyrolactone I.[1] Instead, Butyrolactone I accelerates the degradation of the p21 protein through the proteasomal pathway.[1][2] This mechanism has been observed to be independent of the tumor suppressor p53 status of the cells.[1][2]

Data Presentation

The following tables summarize the quantitative effects of Butyrolactone I on p21 protein expression in various experimental settings.

Table 1: Dose-Dependent Effect of Butyrolactone I on p21 Protein Expression

| Cell Line | p53 Status | Butyrolactone I Concentration | Treatment Duration | Effect on p21 Protein Level | Reference |

| H460 (Human Lung Cancer) | Wild-type | 25 µM | 24 hours | Dose-dependent decrease | [1] |

| 50 µM | 24 hours | Dose-dependent decrease | [1] | ||

| 75 µM | 24 hours | Undetectable | [1] | ||

| 100 µM | 24 hours | Undetectable | [1] | ||

| 200 µM | 24 hours | Undetectable | [1] | ||

| SW480 (Human Colon Cancer) | Mutant | 25 µM | 24 hours | Dose-dependent decrease | [1] |

| 50 µM | 24 hours | Dose-dependent decrease | [1] | ||

| 75 µM | 24 hours | Significant decrease | [1] | ||

| 100 µM | 24 hours | Significant decrease | [1] | ||

| 200 µM | 24 hours | Significant decrease | [1] |

Table 2: Time-Course of Butyrolactone I-Mediated p21 Degradation

| Cell Line | Butyrolactone I Concentration | Treatment Duration | Effect on p21 Protein Level | Reference |

| H460 | 75 µM | 6 hours | Substantially reduced | [1] |

| 12 hours | Further reduced | [1] | ||

| 24 hours | Undetectable | [1] |

Table 3: Effect of Butyrolactone I in Combination with Other Agents on p21 Expression

| Cell Line | Treatment | Effect on p21 Protein Level | Reference |

| H460 | Etoposide (DNA damaging agent) | Increased | [1] |

| Etoposide + Butyrolactone I | Decreased compared to etoposide alone | [1] | |

| H460 & SW480 | Butyrolactone I + Lactacystin (proteasome inhibitor) | Rescued expression (degradation blocked) | [1][2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of Butyrolactone I-induced p21 degradation and the logical flow of the experimental designs.

Caption: Signaling pathway of Butyrolactone I-induced p21 degradation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatments

This protocol outlines the general culture of H460 and SW480 cells and their treatment with Butyrolactone I, etoposide, and lactacystin.

-

Cell Lines:

-

H460 human non-small cell lung cancer cells (wild-type p53)

-

SW480 human colon carcinoma cells (mutant p53)

-

-

Culture Media: Appropriate media and supplements for the specific cell line (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum and antibiotics).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatments:

-

Butyrolactone I (BL): Prepare a stock solution in DMSO. For dose-response experiments, treat cells with final concentrations of 0, 25, 50, 75, 100, and 200 µM for 24 hours.[1] For time-course experiments, treat cells with 75 µM BL and harvest at 6, 12, and 24 hours.[1]

-

Etoposide: To induce p21, treat cells with a final concentration of 0.2 µM etoposide.[1] For co-treatment, add 75 µM BL along with etoposide.

-

Lactacystin: To inhibit the proteasome, pre-treat cells with lactacystin at an effective concentration (e.g., 10 µM) for a sufficient duration before and during Butyrolactone I treatment.

-

Caption: General workflow for cell culture and treatment.

Western Blot Analysis for p21 Protein Expression

This protocol is for the detection and relative quantification of p21 protein levels.

-

Cell Lysis: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel (e.g., 12% for p21).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C. A primary antibody for a loading control (e.g., actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: Workflow for Western blot analysis of p21.

Northern Blot Analysis for p21 mRNA Expression

This protocol is to assess the levels of p21 mRNA.

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[1]

-

RNA Quantification and Quality Check: Determine RNA concentration and purity using a spectrophotometer. Assess RNA integrity by running a small amount on a denaturing agarose gel.

-

Denaturing Agarose Gel Electrophoresis: Separate 10-20 µg of total RNA on a formaldehyde-containing agarose gel.

-

RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action or a vacuum blotting system.

-

UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

-

Probe Preparation: Prepare a labeled DNA or RNA probe specific for p21 mRNA. A 2.1 kb NotI fragment from a p21 cDNA-containing plasmid (e.g., pCEP4-p21) can be used.[1] The probe is typically labeled with 32P.

-

Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 42-68°C).

-

Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Detection: Expose the membrane to X-ray film or a phosphorimager screen to detect the hybridized probe.

-

Loading Control: Verify equal loading by staining the gel with ethidium bromide before transfer or by hybridizing the membrane with a probe for a housekeeping gene (e.g., GAPDH).[1]

Caption: Workflow for Northern blot analysis of p21 mRNA.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is for analyzing the cell cycle distribution of cells treated with Butyrolactone I.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Acquire a sufficient number of events (e.g., 10,000-20,000 cells).

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis by FACS.

References

An In-Depth Technical Guide to Butyrolactone I: Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a secondary metabolite isolated from the fungus Aspergillus terreus, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the discovery and origin of Butyrolactone I, its mechanism of action as a cell cycle inhibitor, and detailed experimental protocols for its isolation, characterization, and biological evaluation. Quantitative data on its kinase inhibitory profile are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-tumor agent.

Discovery and Origin

Butyrolactone I is a natural product produced by the filamentous fungus Aspergillus terreus.[1][2] Its discovery arose from screenings of microbial metabolites for potential pharmacological activities. Structurally, it is characterized as α-oxo-β-(p-hydroxyphenyl)-γ-(p-hydroxy-m-3,3-dimethylallyl-benzyl)-γ-methoxycarbonyl-γ-butyrolactone.[2] Beyond its potential as a therapeutic agent, Butyrolactone I also plays a role as a self-regulating factor within its producing organism, influencing morphological changes, sporulation, and the production of other secondary metabolites.[2]

Mechanism of Action: A Selective CDK Inhibitor

The primary mechanism of action of Butyrolactone I is its function as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[3] CDKs are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. By binding to the ATP-binding pocket of specific CDKs, Butyrolactone I prevents the phosphorylation of their target substrates, thereby halting the cell cycle at critical checkpoints.

Butyrolactone I exhibits potent inhibitory activity against CDK1 (cdc2) and CDK2 , which are key regulators of the G2/M and G1/S transitions of the cell cycle, respectively.[4] Inhibition of these kinases leads to cell cycle arrest, preventing cell proliferation. This selective inhibition of CDKs makes Butyrolactone I a molecule of interest for the development of anti-cancer therapies.

Signaling Pathway of Butyrolactone I in Cell Cycle Regulation

The following diagram illustrates the key regulatory points of the cell cycle and the inhibitory effect of Butyrolactone I.

Caption: Butyrolactone I inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.

Quantitative Data: Kinase Inhibitory Profile

The potency and selectivity of Butyrolactone I have been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its inhibitory activity.

| Kinase Target | IC50 (µM) |

| CDK1/Cyclin B | 0.13 |

| CDK2/Cyclin A | 0.35 |

| CDK5/p25 | 0.16 |

| DYRK1A | >10 |

| CK1 | >10 |

| GSK-3α/β | >10 |

Data compiled from multiple sources.[5]

Experimental Protocols

Isolation and Purification of Butyrolactone I from Aspergillus terreus

The following protocol outlines a general procedure for the isolation and purification of Butyrolactone I from fungal cultures. Specific details may vary based on the Aspergillus terreus strain and culture conditions.

Caption: General workflow for the isolation of Butyrolactone I from Aspergillus terreus.

Methodology:

-

Fungal Culture: Aspergillus terreus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. Culture conditions such as media composition, temperature, and incubation time are optimized for maximal yield.[6]

-

Extraction: The culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.[7]

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the different components. This often involves initial fractionation by column chromatography using silica gel.[8]

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Butyrolactone I.

-

Purification: The fractions enriched with Butyrolactone I are further purified using methods such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.[7]

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of Butyrolactone I against a specific kinase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified active kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

-

Inhibitor Addition: Butyrolactone I is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by heating.

-

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using a luciferase-luciferin system.[9]

-

-

IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of Butyrolactone I. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effect of Butyrolactone I on the cell cycle distribution of a cancer cell line using flow cytometry with propidium iodide (PI) staining.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to attach. The cells are then treated with different concentrations of Butyrolactone I or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.[11]

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.[11]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and G2/M phases after treatment with Butyrolactone I would indicate cell cycle arrest at these checkpoints.

Conclusion

Butyrolactone I stands out as a significant natural product with well-defined biological activity. Its selective inhibition of key cell cycle regulators, CDK1 and CDK2, underscores its potential as a lead compound in the development of novel anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic applications of this fascinating molecule.

References

- 1. Butyrolactones from the fungus Aspergillus terreus BCC 4651 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrolactone I Quantification from Lovastatin Producing Aspergillus terreus Using Tandem Mass Spectrometry—Evidence of Signalling Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Butyrolactone I derivatives from Aspergillus terreus carrying an unusual sulfate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

Butyrolactone I: A Technical Guide to Target Specificity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I, a natural product isolated from Aspergillus terreus, has emerged as a significant tool in cell biology and cancer research due to its potent and selective inhibitory effects on cyclin-dependent kinases (CDKs). As an ATP-competitive inhibitor, Butyrolactone I plays a crucial role in elucidating the intricate signaling pathways that govern cell cycle progression and has been investigated for its therapeutic potential. This technical guide provides an in-depth overview of Butyrolactone I's target specificity, mechanism of action, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Butyrolactone I exerts its biological effects primarily by inhibiting the activity of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, Butyrolactone I prevents the transfer of a phosphate group from ATP to their respective protein substrates. This inhibition of phosphorylation events halts the progression of the cell cycle at critical checkpoints, namely the G1/S and G2/M transitions.[1][2] The consequences of this inhibition include the prevention of retinoblastoma protein (pRB) phosphorylation, a key event for entry into the S phase, and the inhibition of histone H1 phosphorylation, which is necessary for entry into mitosis.[1]

Target Specificity: Quantitative Analysis

The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool and a potential therapeutic agent. Butyrolactone I has been demonstrated to selectively inhibit a subset of CDKs with high potency. The following table summarizes the in vitro inhibitory activity of Butyrolactone I against a panel of cyclin-dependent kinases.

| Kinase Target | Cyclin Partner | IC50 (µM) | Reference |

| CDK1 (cdc2) | Cyclin B | 0.65 | [1] |

| CDK2 | Cyclin A | 1.38 | [1] |

| CDK2 | Cyclin E | 0.66 | [1] |

| CDK5 | p25 | 0.17 | [1] |

| CDK5 | p35 | 0.22 | [1] |

| CDK3 | - | Not significant | [1] |

| CDK6 | - | Not significant | [1] |

| CDK7 | - | Not significant | [1] |

| CDK9 | - | Not significant | [1] |

IC50 values represent the concentration of Butyrolactone I required to inhibit 50% of the kinase activity in vitro.

Notably, Butyrolactone I shows limited inhibitory activity against other kinase families such as Protein Kinase A (PKA), Protein Kinase C (PKC), MAP kinase, and EGF receptor-tyrosine kinase, highlighting its specificity for the CDK family.[1][2][3]

Signaling Pathway Inhibition

Butyrolactone I's inhibition of CDKs has profound effects on cell cycle regulation. The following diagram illustrates the key signaling pathway affected by Butyrolactone I.

Experimental Protocols

The characterization of Butyrolactone I's activity relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Butyrolactone I to inhibit the activity of a specific CDK in a cell-free system.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration close to the Kₘ of the target kinase.

-

Substrate: Use a generic or specific peptide substrate for the kinase (e.g., Histone H1 for CDK1/Cyclin B).

-

Butyrolactone I: Prepare a serial dilution of Butyrolactone I in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the purified active kinase and its corresponding substrate.

-

Add the various dilutions of Butyrolactone I or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Add the ADP-Glo™ Reagent to deplete unused ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of Butyrolactone I relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Butyrolactone I concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of Butyrolactone I on cultured cells.

Detailed Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Butyrolactone I in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Butyrolactone I or a vehicle control.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of Butyrolactone I relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Butyrolactone I concentration to determine the IC50 value.[4][5][6][7][8]

-

Western Blot Analysis of pRb Phosphorylation

This technique is used to detect the phosphorylation status of the retinoblastoma protein (pRb), a direct substrate of G1 CDKs, in cells treated with Butyrolactone I.

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and treat them with various concentrations of Butyrolactone I or a vehicle control for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total pRb or a housekeeping protein like β-actin or GAPDH.

-

-

Data Analysis:

Logical Relationship of Target Specificity

The specificity of Butyrolactone I for certain CDKs is a key determinant of its biological effects. The following diagram illustrates this logical relationship.

Conclusion

Butyrolactone I is a valuable research tool for dissecting the roles of specific cyclin-dependent kinases in cellular processes. Its well-defined mechanism of action as an ATP-competitive inhibitor and its selectivity for a subset of CDKs make it a powerful agent for studying cell cycle control and for exploring potential therapeutic strategies in diseases characterized by aberrant cell proliferation. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of Butyrolactone I and other kinase inhibitors in a research setting.

References

- 1. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bu.edu [bu.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Butyrolactone I: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a natural product isolated from Aspergillus terreus, is a potent, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] By targeting key regulators of the cell cycle, Butyrolactone I induces cell cycle arrest, primarily at the G1/S and G2/M transitions, and can trigger apoptosis.[2] Its selectivity for CDKs, including Cdk1, Cdk2, and Cdk5, makes it a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics.[3] This guide provides an in-depth overview of the core downstream signaling pathways affected by Butyrolactone I, presents quantitative data on its activity, details relevant experimental protocols, and offers visual representations of these complex biological processes.

Core Mechanism of Action

Butyrolactone I exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on cyclin-dependent kinases.[2] This action prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression. The most significantly inhibited kinases are Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and Cdk5/p25.[3] This inhibition is the lynchpin of its downstream effects, leading to halts in the cell cycle at critical checkpoints.

Downstream Signaling Pathways

The inhibition of Cdk1 and Cdk2 by Butyrolactone I directly impacts the two major checkpoints in the cell cycle: the G1/S transition and the G2/M transition.

G1/S Phase Arrest: The Rb-E2F Pathway

Progression from the G1 to the S phase is critically dependent on the activity of Cdk2/cyclin E and Cdk2/cyclin A complexes. A primary substrate of these complexes is the Retinoblastoma protein (pRb).

-

Normal Progression : In a healthy cell cycle, Cdk2 complexes phosphorylate pRb. This phosphorylation causes pRb to release the transcription factor E2F.

-

E2F Activation : Once liberated, E2F activates the transcription of genes necessary for DNA replication and S-phase entry.

-

Butyrolactone I Intervention : By inhibiting Cdk2, Butyrolactone I prevents the phosphorylation of pRb.[4] Consequently, pRb remains in its active, hypophosphorylated state and sequesters E2F.

-

Cell Cycle Arrest : The inactivation of E2F blocks the expression of S-phase genes, leading to an arrest of the cell cycle at the G1/S boundary.[5]

G2/M Phase Arrest: Cdk1/Cyclin B (MPF) Inhibition

The transition from G2 to mitosis (M phase) is orchestrated by the Cdk1/cyclin B complex, also known as the Maturation-Promoting Factor (MPF).

-

Normal Progression : Cdk1 activation is a hallmark of mitotic entry. It phosphorylates a multitude of proteins involved in nuclear envelope breakdown, chromosome condensation, and spindle formation.

-

Butyrolactone I Intervention : Butyrolactone I potently inhibits Cdk1 (also known as cdc2 kinase), preventing the activation of MPF.[6][7]

-

Cell Cycle Arrest : This inhibition leads to an accumulation of cells in the G2 phase, as they are unable to initiate the molecular events required for mitosis.[6][7] In some cases, this can lead to "mitotic skipping," where cells exit the cell cycle and may become polyploid.[7]

Other Signaling Pathways

Recent research has expanded the known bioactivity of Butyrolactone I beyond CDK inhibition.

-

NF-κB Pathway : Butyrolactone I has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. This suggests potential anti-inflammatory applications.[1][8]

-

JAK-STAT Pathway : In models of kidney disease, Butyrolactone I was found to target and inhibit JAK1 phosphorylation, subsequently downregulating the JAK-STAT signaling pathway. This action was linked to reduced inflammation, ferroptosis, and reactive oxygen species (ROS) production.[9]

-

Apoptosis : Prolonged cell cycle arrest induced by Butyrolactone I can lead to programmed cell death (apoptosis).[2] This can be associated with the modulation of apoptosis-related proteins like Bax and the activation of caspases.[2][10]

Quantitative Data

The efficacy of Butyrolactone I has been quantified across various kinases and cell lines.

Table 1: Kinase Inhibition Profile

| Kinase Complex | IC50 (µM) |

| Cdk5/p25 | 0.17[3] |

| Cdk5/p35 | 0.22[3] |

| Cdk1/cyclin B | 0.65[3] |

| Cdk2/cyclin E | 0.66[3] |

| Cdk2/cyclin A | 1.38[3] |

| Cdk3, Cdk6, Cdk7, Cdk9 | No significant inhibition[3] |

Table 2: Cellular Activity

| Cell Line | Effect | IC50 / Concentration |

| HL-60 (Human Leukemia) | Anti-cancer activity | 13.2 µM[2] |

| PC-3 (Prostate Cancer) | Anti-cancer activity | 41.7 µM[2] |

| PC-14 (Lung Cancer) | cdc2 kinase inhibition | ~20 µg/mL (~47 µM)[6] |

| DU145, PC-3, LNCaP | G2/M Arrest | 35-100 µM[2] |

Experimental Protocols

In Vitro CDK Kinase Assay

This protocol is used to determine the direct inhibitory effect of Butyrolactone I on a specific CDK complex.

Methodology:

-

Reaction Setup : Prepare a reaction mixture in a microplate containing kinase buffer (e.g., Tris-HCl, MgCl2, DTT), a specific peptide substrate for the CDK, and the purified, active CDK/cyclin complex (e.g., Cdk1/cyclin B).[11][12]

-

Inhibitor Addition : Add varying concentrations of Butyrolactone I (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo™ which measures ADP production).[12][13]

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-90 minutes).[12][14]

-

Termination & Detection :

-

Radiolabeled : Stop the reaction and spot the mixture onto a membrane (e.g., streptavidin-coated for biotinylated peptides). Wash away excess ATP and measure the incorporated radioactivity using a phosphorimager.[12]

-

Luminescence (ADP-Glo™) : Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence.[12]

-

-

Data Analysis : Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enterolactone Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrate Induced Cell Cycle Arrest in Bovine Cells through Targeting Gene Expression Relevant to DNA Replication Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrolactone I blocks the transition of acute kidney injury to chronic kidney disease in mice by targeting JAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of G2-M phase arrest and apoptosis by alpha-methylene-gamma-butyrolactones in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 13. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. frontiersin.org [frontiersin.org]

Butyrolactone I: A Deep Dive into its Structure-Activity Relationship as a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Butyrolactone I, a natural product isolated from Aspergillus terreus, has garnered significant attention in the field of oncology and cell cycle research due to its potent and selective inhibition of cyclin-dependent kinases (CDKs).[1] As critical regulators of cell cycle progression, CDKs represent a key target for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Butyrolactone I, offering valuable insights for researchers and drug development professionals engaged in the design of next-generation CDK inhibitors. We will explore the quantitative data on its inhibitory activity, detail the experimental protocols used for its evaluation, and visualize its mechanism of action and experimental workflows.

Quantitative Inhibitory Activity of Butyrolactone I and its Analogs

The potency of Butyrolactone I and its derivatives against various cyclin-dependent kinases is a crucial aspect of its SAR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Butyrolactone I against key CDK complexes. The data highlights its preference for CDK1, CDK2, and CDK5.

| Compound | Target Kinase | IC50 (µM) |

| Butyrolactone I | CDK1/cyclin B | 0.65 |

| Butyrolactone I | CDK2/cyclin A | 1.38 |

| Butyrolactone I | CDK2/cyclin E | 0.66 |

| Butyrolactone I | CDK5/p25 | 0.17 |

| Butyrolactone I | CDK5/p35 | 0.22 |

Mechanism of Action: Cell Cycle Arrest

Butyrolactone I exerts its biological effects by competitively binding to the ATP-binding pocket of CDKs.[2][3] This inhibition prevents the phosphorylation of key substrates essential for cell cycle progression. Specifically, Butyrolactone I has been shown to inhibit the phosphorylation of the Retinoblastoma protein (pRb) and Histone H1.[4] The inhibition of pRb phosphorylation prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1 to S phase transition. The inhibition of Histone H1 phosphorylation is implicated in the arrest of the cell cycle at the G2/M transition.[4] Consequently, treatment with Butyrolactone I leads to cell cycle arrest at both the G1/S and G2/M checkpoints.[4][5]

Experimental Protocols

A fundamental technique for evaluating the inhibitory potential of compounds like Butyrolactone I is the in vitro kinase inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

In Vitro CDK Kinase Inhibition Assay Protocol

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a CDK/cyclin complex using a radiometric assay format.

I. Materials and Reagents:

-

Enzyme: Purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., Histone H1).

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

Test Compound: Butyrolactone I or its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.

-

Stop Solution: A solution to terminate the kinase reaction (e.g., phosphoric acid or EDTA).

-

Detection System: Method to quantify the incorporation of the radiolabel into the substrate (e.g., scintillation counter or phosphorimager).

-

Microplates: 96-well or 384-well plates suitable for the assay.

II. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known CDK inhibitor).

-

Reaction Mixture Preparation: In each well of the microplate, combine the kinase assay buffer, the substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified CDK/cyclin complex to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to each well.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). This allows for the phosphorylation of the substrate by the active kinase.

-

Termination of Reaction: Stop the reaction by adding the stop solution to each well.

-

Detection of Phosphorylation:

-

Filter-binding assay: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is then quantified using a scintillation counter.

-

Phosphorimaging: Alternatively, the reaction products can be separated by SDS-PAGE, and the gel can be exposed to a phosphor screen to visualize and quantify the radiolabeled substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizing Key Processes

To better understand the context and application of Butyrolactone I, the following diagrams, generated using Graphviz, illustrate its core structure and modifications, its impact on cell cycle signaling, and the workflow of a typical kinase inhibition assay.

Butyrolactone I structure and key modification sites.

Butyrolactone I inhibits CDK1 and CDK2, leading to cell cycle arrest.

Workflow of a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

Butyrolactone I serves as a valuable chemical probe for studying the roles of CDKs in cell cycle regulation and as a promising scaffold for the development of novel anticancer agents. The structure-activity relationship data reveals that modifications to the C4-side chain are particularly critical for its inhibitory activity and selectivity. Future research in this area could focus on synthesizing novel analogs with improved potency and selectivity for specific CDK isoforms, potentially leading to more effective and less toxic cancer therapies. Furthermore, the exploration of Butyrolactone I's effects on other cellular targets, such as PTP1B and PPARγ, may unveil new therapeutic applications beyond oncology. The detailed protocols and visualized pathways provided in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. Synthesis and biological evaluation of analogues of butyrolactone I and molecular model of its interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrolactone I, ATP-competitive cyclin-dependent kinase (CDK) inhibitor (CAS 87414-49-1) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A cyclin-dependent kinase inhibitor, butyrolactone I, inhibits phosphorylation of RB protein and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyrolactone I | CDK non-selective inhibitor | Hello Bio [hellobio.com]

Butyrolactone I: A Technical Guide to its Inhibition of Cdc2 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I is a naturally occurring small molecule that has garnered significant attention in cell cycle research and oncology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). This technical guide provides an in-depth overview of the core mechanism by which Butyrolactone I inhibits cdc2 (CDK1) kinase, a key regulator of the G2/M transition in the eukaryotic cell cycle. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating cell cycle control and for professionals in the field of drug development exploring the therapeutic potential of CDK inhibitors.

Introduction

The eukaryotic cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activation of these kinases is dependent on their association with regulatory subunits called cyclins. Among these, the cdc2-cyclin B complex, also known as the M-phase Promoting Factor (MPF), plays a pivotal role in initiating the events of mitosis. Dysregulation of cdc2 activity can lead to uncontrolled cell proliferation, a hallmark of cancer.

Butyrolactone I, originally isolated from the fungus Aspergillus terreus, has been identified as a potent and selective inhibitor of the cdc2 kinase family.[1] Its mode of action is as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to downstream substrates.[2][3] This inhibitory action leads to cell cycle arrest at both the G1/S and G2/M transitions, making Butyrolactone I a valuable tool for studying cell cycle regulation and a potential lead compound for anticancer therapies.[1][4]

Quantitative Inhibition Data

Butyrolactone I exhibits potent inhibitory activity against several key cyclin-dependent kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Butyrolactone I against various CDK-cyclin complexes. This data highlights its strong preference for cdc2 (CDK1) and cdk2.

| Kinase Complex | IC50 (µM) |

| CDK1/cyclin B (cdc2) | 0.65 |

| CDK2/cyclin A | 1.38 |

| CDK2/cyclin E | 0.66 |

| CDK5/p25 | 0.17 |

| CDK5/p35 | 0.22 |

| Data compiled from[5]. |

In cellular assays, Butyrolactone I has demonstrated growth inhibitory effects on various cancer cell lines. The table below presents the IC50 values for cell growth inhibition in selected human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-14 | Non-small cell lung cancer | ~20 |

| Various non-small and small-cell lung cancer lines | Lung Cancer | ~50 |

| Data compiled from[4]. |

Core Signaling Pathway and Mechanism of Action

Butyrolactone I exerts its primary effect by directly inhibiting the kinase activity of the cdc2-cyclin B complex. This complex is responsible for phosphorylating a multitude of substrate proteins that are essential for entry into mitosis. Key substrates include Histone H1, which is involved in chromosome condensation, and the Retinoblastoma protein (pRb), a tumor suppressor that controls the G1/S transition.

By inhibiting cdc2, Butyrolactone I prevents the phosphorylation of these and other critical substrates, leading to a halt in cell cycle progression at the G2/M checkpoint.[1] Additionally, through its inhibition of cdk2, it can also induce a G1/S arrest by preventing the phosphorylation of pRb.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the inhibitory effects of Butyrolactone I on cdc2 kinase activity and cell cycle progression.

In Vitro cdc2 Kinase Assay using Histone H1

This assay directly measures the enzymatic activity of cdc2 kinase in the presence of Butyrolactone I, using Histone H1 as a substrate.

Materials:

-

Purified active cdc2/cyclin B complex

-

Histone H1 (substrate)

-

Butyrolactone I stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Butyrolactone I in kinase assay buffer. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only control.

-

In a microcentrifuge tube, combine the purified cdc2/cyclin B complex, Histone H1 (e.g., 1 mg/mL final concentration), and the diluted Butyrolactone I or DMSO control.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the concentration of Butyrolactone I to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Butyrolactone I on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC-14)

-

Complete cell culture medium

-

Butyrolactone I stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Butyrolactone I (e.g., 10 µM, 50 µM, 100 µM) for 24-48 hours.[6] Include a DMSO-only control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Gate the cell population to exclude debris and doublets.

-

Generate a histogram of DNA content (PI fluorescence) and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting for Phospho-Retinoblastoma Protein (pRb)

This method is used to assess the in-cell inhibition of CDK activity by examining the phosphorylation status of a key substrate, pRb.

Materials:

-

Cancer cell line of interest

-

Butyrolactone I

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Butyrolactone I as described in the flow cytometry protocol.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total pRb to ensure equal protein loading.

Conclusion

Butyrolactone I is a well-characterized inhibitor of cdc2 kinase that serves as an invaluable tool for cell cycle research. Its ATP-competitive mechanism of action and its ability to induce cell cycle arrest at both the G1/S and G2/M phases make it a subject of continued interest for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological effects and therapeutic potential of Butyrolactone I and other CDK inhibitors. The provided diagrams offer a clear visual representation of its mechanism and the experimental approaches to study its effects.

References

- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 5 Inhibitor Butyrolactone I Elicits a Partial Agonist Activity of Peroxisome Proliferator-Activated Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Assaying H1 kinase in extracts (Stukenberg lab) - XenWiki [wiki.xenbase.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Butyrolactone I in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone I is a potent and specific inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1 (also known as Cdc2) and CDK2. Its ability to arrest the cell cycle at the G2/M phase makes it a valuable tool for investigating cell cycle regulation and a potential therapeutic agent in oncology. This document provides detailed application notes and protocols for the use of Butyrolactone I in prostate cancer cell lines, including DU145, PC-3, and LNCaP.

Mechanism of Action

Butyrolactone I exerts its primary effect by inhibiting the kinase activity of the CDK1/Cyclin B1 complex. This complex is crucial for the transition of cells from the G2 phase to mitosis (M phase). By competitively binding to the ATP-binding site of CDK1, Butyrolactone I prevents the phosphorylation of downstream substrates that are essential for mitotic entry. This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle and can subsequently induce apoptosis. A notable effect observed in prostate cancer cells is the accumulation of Cyclin B1 in cells arrested in the 4C DNA content state (G2/M). Interestingly, Butyrolactone I does not cause a complete G2/M arrest, but can lead to mitotic skipping, where cells bypass mitosis and enter a subsequent S phase, resulting in polyploidy.

Data Presentation

The following tables summarize the quantitative effects of Butyrolactone I on prostate cancer cell lines based on available research.

Table 1: Effect of Butyrolactone I on Cell Cycle Distribution in DU145 Cells

| Treatment | % of Cells in 4C Phase (G2/M) | Observations |

| Control (Untreated) | Data not specified | Normal cell cycle distribution. |

| Butyrolactone I (70 µM) | Significantly increased[1] | Accumulation of cells in the G2/M phase. Appearance of an 8C peak, indicating endoreduplication.[1] |

| Butyrolactone I (100 µM) | Significantly increased[1] | More pronounced G2/M arrest and a larger 8C peak compared to 70 µM.[1] |

Table 2: Effect of Butyrolactone I on Cyclin B1 Expression

| Cell Line | Treatment | Effect on Cyclin B1 |

| DU145 | Butyrolactone I (70-100 µM) | Increased number of Cyclin B1 positive cells in the 4C (G2/M) phase.[1] |

| PC-3 | Butyrolactone I | Increased number of Cyclin B1 positive cells in the 4C (G2/M) phase.[1] |

| LNCaP | Butyrolactone I | Less pronounced effect on Cyclin B1 accumulation compared to DU145 and PC-3.[1] |

Table 3: IC50 Values of Butyrolactone I in Prostate Cancer Cell Lines

| Cell Line | IC50 Value |

| DU145 | Data not available in search results |

| PC-3 | Data not available in search results |

| LNCaP | Data not available in search results |

Experimental Protocols

Cell Culture and Butyrolactone I Treatment

Materials:

-

Prostate cancer cell lines (DU145, PC-3, LNCaP)

-

Appropriate cell culture medium (e.g., RPMI-1640 for DU145 and PC-3, F-12K for LNCaP)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Butyrolactone I (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture prostate cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to attach and reach 50-70% confluency.

-

Prepare working concentrations of Butyrolactone I by diluting the stock solution in a complete culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Butyrolactone I (e.g., 10-100 µM).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with Butyrolactone I in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following Butyrolactone I treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells treated with Butyrolactone I

-

Trypsin-EDTA

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

-